三乙酰左旋葡聚糖

描述

Synthesis Analysis

The synthesis of Triacetyllevoglucosan and related compounds often involves complex chemical reactions. For instance, the synthesis of N-trifluoroacetyl-L-acosamine and N-trifluoroacetyl-L-daunosamine showcases the methodologies applicable in creating structurally similar compounds. These synthesis processes involve chiral synthesis from cinnamaldehyde and bakers' yeast, demonstrating the intricate steps involved in producing specific molecular configurations (Fronza, Fuganti, & Grasselli, 1980).

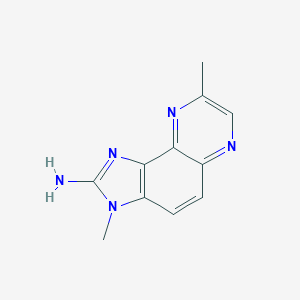

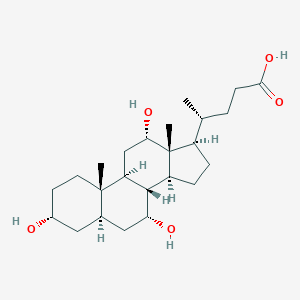

Molecular Structure Analysis

Understanding the molecular structure of Triacetyllevoglucosan is crucial for its chemical analysis. The structure is determined through various spectroscopic methods, allowing for the detailed analysis of its molecular configuration. The molecular basis of the activity of compounds like triclosan, which shares similar chemical traits, provides insight into how molecular structures influence chemical properties and reactivity (Levy et al., 1999).

Chemical Reactions and Properties

The chemical reactions and properties of Triacetyllevoglucosan are influenced by its molecular structure. Studies on compounds like triclosan, which inhibits bacterial fatty acid synthesis by targeting enoyl-acyl carrier protein reductase, highlight the specific interactions that can occur due to the chemical structure of such molecules. These interactions are key to understanding the chemical reactivity and potential applications of Triacetyllevoglucosan and related compounds (Heath et al., 1999).

科学研究应用

内分泌系统破坏: 三氯生通过激素代谢改变、激素受体置换和类固醇生成酶活性改变等机制破坏内分泌系统,特别是生殖激素 (Wang & Tian, 2015)。

对怀孕大鼠的影响: 接触怀孕大鼠中的三氯生会导致各种生殖激素水平下降和胎盘中激素代谢酶基因表达改变 (Feng et al., 2016)。

抗金黄色葡萄球菌活性: 三氯生通过抑制脂肪酸生物合成中的关键酶 FabI,对金黄色葡萄球菌表现出有效的活性 (Slater-Radosti et al., 2001)。

对雄性蚊鱼的影响: 在雄性蚊鱼中,三氯生作为内分泌干扰物,升高卵黄蛋白原基因表达并降低精子数量 (Raut & Angus, 2010)。

抑制植物生长: 三氯生抑制土壤中的植物生长,影响土壤微生物活性,对水稻种子比对黄瓜种子更敏感 (Liu et al., 2009)。

小鼠生殖内分泌功能障碍: 成年雌性小鼠接触三氯生会导致生殖内分泌功能障碍,表现为发情期延长以及窦卵泡和黄体减少 (Cao et al., 2018)。

医疗和消费者护理产品中的抗菌剂: 三氯生被广泛用作各种产品中的抗菌剂,其在水生环境中的存在和归宿是研究的主题 (Singer et al., 2002)。

未来方向

属性

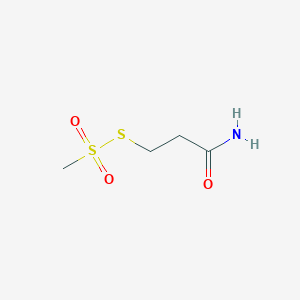

IUPAC Name |

[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKQMOSGYGQJOJ-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2CO[C@H](O2)[C@@H]([C@H]1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233970 | |

| Record name | β-D-Glucopyranose, 1,6-anhydro-, 2,3,4-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triacetyllevoglucosan | |

CAS RN |

13242-55-2 | |

| Record name | β-D-Glucopyranose, 1,6-anhydro-, 2,3,4-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13242-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, 1,6-anhydro-, 2,3,4-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-anhydro-β-D-glucose triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reported synthesis method for Triacetyllevoglucosan?

A1: The research presented in "[ONE-STEP SYNTHESIS OF 2,3,4-TRIACETYLLEVOGLUCOSAN FROM 1,2,3,4-TETRAACETYL-6-TRITYL-β-D-GLUCOPYRANOSE USING TITANIUM TETRACHLORIDE. (PRELIMINARY COMMUNICATION)] []" focuses on a novel one-step synthesis method for Triacetyllevoglucosan. While the exact details of the procedure are not provided in the abstract, it suggests a more efficient approach compared to potential multi-step processes. This could have implications for the scalability and cost-effectiveness of Triacetyllevoglucosan production.

Q2: Is there any other research available on the preparation of Triacetyllevoglucosan?

A2: Yes, the title of the second paper, "[Preparation of Triacetyllevoglucosan] []," indicates it delves into methods for preparing this compound. While the abstract doesn't offer specifics about the techniques discussed, it suggests the existence of alternative synthetic routes to those presented in the first paper.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)